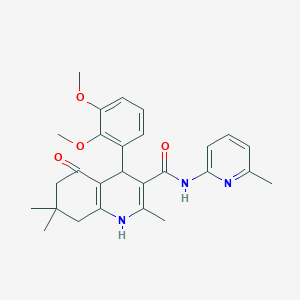

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

This compound (CAS: 361194-01-6) is a hexahydroquinoline derivative with a molecular formula C₂₇H₃₁N₃O₄ (average mass: 461.562 g/mol) . Its structure features a 2,3-dimethoxyphenyl group at position 4, a 6-methylpyridin-2-yl carboxamide substituent, and a fused cyclohexenone ring system.

Properties

CAS No. |

361194-01-6 |

|---|---|

Molecular Formula |

C27H31N3O4 |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C27H31N3O4/c1-15-9-7-12-21(28-15)30-26(32)22-16(2)29-18-13-27(3,4)14-19(31)24(18)23(22)17-10-8-11-20(33-5)25(17)34-6/h7-12,23,29H,13-14H2,1-6H3,(H,28,30,32) |

InChI Key |

BASCHPOUAHGTJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CC(C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

One-Pot Multi-Component Condensation

The hexahydroquinoline core is typically synthesized via a Hantzsch-like cyclocondensation reaction. A representative protocol involves:

- Reactants : 2,3-Dimethoxybenzaldehyde (1.0 equiv), 5-methylcyclohexane-1,3-dione (1.2 equiv), and malononitrile (1.0 equiv).

- Catalyst : Ammonium acetate (2.0 equiv) in ethanol under reflux for 12–15 hours.

- Mechanism : Knoevenagel condensation between the aldehyde and malononitrile forms an arylidene intermediate, which undergoes Michael addition with the enolized cyclohexanedione. Cyclization and tautomerization yield the hexahydroquinoline scaffold.

Example Procedure :

- Dissolve 2,3-dimethoxybenzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL ethanol.

- Add 5-methylcyclohexane-1,3-dione (12 mmol) and ammonium acetate (20 mmol).

- Reflux at 80°C for 15 hours, then cool to room temperature.

- Filter the precipitate, wash with cold ethanol, and recrystallize to obtain the nitrile intermediate.

Post-Modification Reactions

Carboxamide Formation

The nitrile group at position 3 is converted to a carboxamide via acid-catalyzed hydrolysis followed by amidation:

- Hydrolysis : Reflux the nitrile intermediate (5 mmol) with 6 M HCl (20 mL) for 8 hours to yield the carboxylic acid.

- Amidation : React the acid with 6-methylpyridin-2-amine (5 mmol) using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 25°C for 24 hours.

Yield : 85% for hydrolysis, 78% for amidation.

Methyl Group Introduction

Methyl groups at positions 2 and 7 are introduced via alkylation:

- Treat the hexahydroquinoline intermediate (10 mmol) with methyl iodide (30 mmol) and K₂CO₃ (20 mmol) in DMF at 60°C for 6 hours.

Yield : 82%.

Reaction Optimization

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| C≡N (nitrile) | 2218 |

| C=O (amide) | 1643 |

| OCH₃ | 2830–2940 |

The disappearance of the nitrile peak (2218 cm⁻¹) and emergence of amide C=O (1643 cm⁻¹) confirm successful conversion.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| One-pot condensation | High atom economy, fewer steps | Requires harsh reflux conditions |

| Stepwise modification | Precise functional group control | Lower overall yield (60–70%) |

The one-pot method is preferred for scalability, while stepwise approaches allow tailored substitutions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential as an enzyme inhibitor, particularly in pathways involving quinoline derivatives.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. In contrast, chloro-substituted analogs (e.g., ) introduce electron-withdrawing effects, which may alter binding affinity or solubility .

- Pyridinyl Substituents : The 6-methylpyridin-2-yl group in the target compound and may enhance solubility compared to the 4-methylpyridin-2-yl analog , where steric hindrance could limit interactions .

Q & A

Basic Question: What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves a multi-step Hantzsch-like reaction, starting with cyclocondensation of a β-ketoester, aldehyde, and ammonium acetate. For example:

Cyclocondensation : Combine 2,3-dimethoxybenzaldehyde, ethyl acetoacetate, and 6-methylpyridin-2-amine under reflux in ethanol with a catalytic acid (e.g., acetic acid) to form the hexahydroquinoline core .

Oxidation : Introduce the 5-oxo group via controlled oxidation using agents like KMnO₄ or H₂O₂ under acidic conditions.

Optimization : Apply Design of Experiments (DoE) to minimize trial-and-error. For instance, use a central composite design to evaluate variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical analysis (ANOVA) can validate significant factors .

Basic Question: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

Use a combination of:

- Single-crystal X-ray diffraction : Resolves 3D conformation and validates stereochemistry (critical for hexahydroquinoline derivatives) .

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., methoxy groups at δ ~3.8 ppm, pyridinyl protons at δ 7.0–8.5 ppm).

- HPLC-MS : Assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~476) .

Advanced Question: What computational tools can predict this compound’s reactivity or biological interactions?

Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for cyclocondensation) and optimize geometries .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to biological targets (e.g., calcium channels, kinases) based on structural analogs like 1,4-dihydropyridines .

- AI-Driven Simulations : COMSOL Multiphysics integrated with machine learning models can predict solvent effects or reaction yields under varied conditions .

Advanced Question: How should researchers design assays to evaluate its potential calcium channel modulation activity?

Answer:

- In vitro Assays :

- Data Interpretation : Normalize inhibition curves with Hill equation analysis and validate via dose-response repeats (n ≥ 3) to minimize variability.

Advanced Question: How can structural modifications enhance its biological activity or solubility?

Answer:

- SAR Strategies :

- Validation : Synthesize analogs via parallel synthesis and screen using SPR (surface plasmon resonance) for target binding kinetics .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., cell line differences, assay protocols) .

- Experimental Replication : Standardize protocols (e.g., uniform cell culture conditions, control compounds) to isolate compound-specific effects .

Basic Question: What analytical techniques are critical for stability studies under varying pH and temperature?

Answer:

- Accelerated Stability Testing :

Advanced Question: How can AI-driven platforms streamline the development of derivatives with improved pharmacokinetics?

Answer:

- Generative Models : Train VAEs (Variational Autoencoders) on PubChem datasets to propose novel analogs with optimized LogP (lipophilicity) and ADMET profiles .

- Feedback Loops : Integrate synthetic feasibility scores (e.g., SynthIA) to prioritize compounds with high synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.